![molecular formula C14H10O3 B12515443 2-Methoxy-6H-benzo[c]chromen-6-one](/img/structure/B12515443.png)
2-Methoxy-6H-benzo[c]chromen-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-6H-benzo[c]chromen-6-one is a chemical compound belonging to the class of benzo[c]chromen-6-ones. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a benzo[c]chromen-6-one core with a methoxy group attached at the 2-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for preparing 2-Methoxy-6H-benzo[c]chromen-6-one involves the reaction of biphenyl-2-carboxylic acid with potassium peroxydisulfate and silver nitrate in a mixture of water and acetonitrile under an air atmosphere. The reaction is carried out at 50°C for 27 hours, followed by extraction with dichloromethane and purification through silica gel filtration .
Another method involves the use of substituted salicylaldehydes and α,β-unsaturated carbonyl compounds to form the chromene core. This metal-free approach provides a straightforward synthesis of substituted 6H-benzo[c]chromenes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted benzo[c]chromen-6-ones.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. For example, as a phosphodiesterase II inhibitor, it modulates the levels of cyclic nucleotides in cells, thereby affecting various signaling pathways involved in neuroprotection and anti-inflammatory responses .
Comparación Con Compuestos Similares
Similar Compounds
6H-benzo[c]chromen-6-one: The parent compound without the methoxy group.
3-Methoxy-6H-benzo[c]chromen-6-one: A similar compound with the methoxy group at the 3-position.
Urolithins: Hydroxylated derivatives of benzo[c]chromen-6-one with significant biological activities.
Uniqueness
2-Methoxy-6H-benzo[c]chromen-6-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 2-position enhances its potential as a phosphodiesterase II inhibitor and contributes to its overall stability and reactivity in various chemical reactions.
Propiedades
Fórmula molecular |
C14H10O3 |
|---|---|
Peso molecular |
226.23 g/mol |
Nombre IUPAC |
2-methoxybenzo[c]chromen-6-one |
InChI |
InChI=1S/C14H10O3/c1-16-9-6-7-13-12(8-9)10-4-2-3-5-11(10)14(15)17-13/h2-8H,1H3 |
Clave InChI |
PVEBZWVKMVOUMK-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)OC(=O)C3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


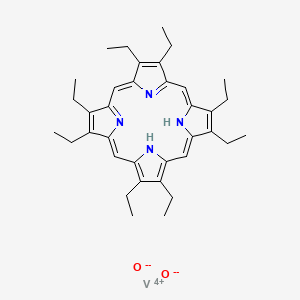
![4-[(2,4-Difluorophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B12515371.png)
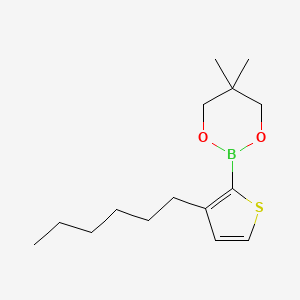
![Tert-butyl 3-({7-azido-8-hydroxy-2-phenyl-hexahydro-2H-pyrano[3,2-D][1,3]dioxin-6-YL}oxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoate](/img/structure/B12515382.png)

![1-[3,5-bis(trifluoromethyl)phenyl]-3-[1-(dimethylamino)-2-methylpropyl]thiourea](/img/structure/B12515387.png)

![2-Propanone, 1-[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]-](/img/structure/B12515397.png)
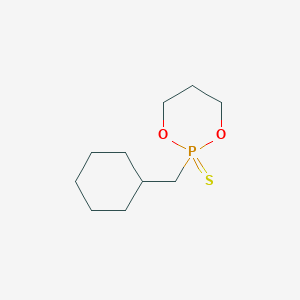
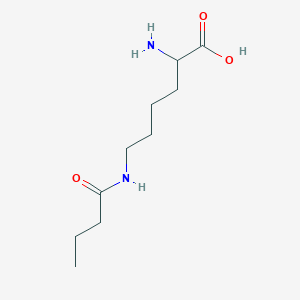
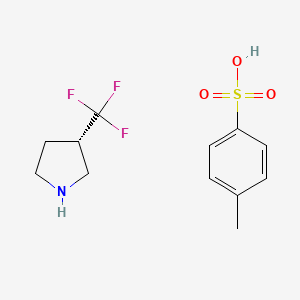
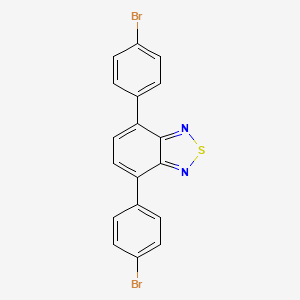
![N-[(3-Bromo-4-fluorophenyl)methyl]-3,3,3-trifluoropropanamide](/img/structure/B12515432.png)

